2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate
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Overview
Description
2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate is an organic compound that features a naphthalene ring, a pyrazole ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Esterification: The final step involves the esterification of 2-naphthol with 4-bromo-3,5-dimethylpyrazole in the presence of a suitable esterifying agent to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthalene and pyrazole rings.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the naphthalene and pyrazole rings.
Hydrolysis Products: 2-naphthol and 4-bromo-3,5-dimethylpyrazole-3-carboxylic acid.
Scientific Research Applications
2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
4-Bromo-3,5-dimethylpyrazole: An intermediate in the synthesis.
2-Naphthol: Another precursor used in the synthesis.
Uniqueness
2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate is unique due to the combination of its structural features, which confer specific chemical and physical properties
Properties
Molecular Formula |
C18H17BrN2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
naphthalen-2-yl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-18(19)13(2)21(20-12)10-9-17(22)23-16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
FXFCCRBGODZCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC2=CC3=CC=CC=C3C=C2)C)Br |
Origin of Product |
United States |
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